

Spectroscopic Data of Epivinylquinidine: A Technical Guide

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Compound of Interest

Compound Name: *Ep vinyl quinidine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epivinylquinidine, also known as 3-epiquinine, is a stereoisomer of quinidine, a well-known antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.^[1] As with other Cinchona alkaloids, the biological activity and physicochemical properties of epivinylquinidine are intrinsically linked to its specific three-dimensional structure. A thorough spectroscopic characterization is therefore essential for its unequivocal identification, purity assessment, and for understanding its interactions in biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for epivinylquinidine. Due to the limited availability of specific spectroscopic data for epivinylquinidine in publicly accessible databases, this guide presents the detailed spectroscopic data of its close stereoisomer, quinidine, as a primary reference. The key expected differences in the spectra of epivinylquinidine, arising from the change in stereochemistry, are highlighted. This guide also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for the spectroscopic analysis of quinoline alkaloids.

Spectroscopic Data

The spectroscopic data for quinidine is presented below. The data for epivinylquinidine is expected to be very similar, with notable differences primarily in the NMR chemical shifts and

coupling constants of the protons and carbons near the C3 and C9 stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data of Quinidine[2][3]

Proton	Chemical Shift (ppm)	Multiplicity
H-2'	8.63	d
H-8'	7.82	d
H-5'	7.57	d
H-3'	7.25	s
H-7'	7.13	dd
H-9	6.44	d
H-10	5.93	ddd
H-11 (trans)	5.13	d
H-11 (cis)	5.11	d
OCH ₃	3.87	s
H-2, H-6	3.41-3.32	m
H-8	3.26	m
H-3	3.08	m
H-7 α	2.34	m
H-4	2.23	m
H-5 α	1.83	m
H-7 β	1.68	m
H-5 β	1.56	m

Expected Differences for Epivinylnquinidine: The primary difference in the ^1H NMR spectrum of epivinylnquinidine would be the chemical shift and coupling constants of H-3 and H-9, due to the change in their spatial orientation relative to the quinoline ring and the vinyl group. The coupling constant between H-8 and H-9 would also be significantly different, reflecting the change in the dihedral angle.

^{13}C NMR Data of Quinidine[4]

Carbon	Chemical Shift (ppm)
C-4'	157.6
C-6'	147.5
C-8a'	144.1
C-2'	143.1
C-10	141.2
C-4a'	131.6
C-8'	126.5
C-5'	121.5
C-7'	118.8
C-11	114.2
C-3'	101.9
C-9	71.5
C-8	60.2
OCH ₃	55.8
C-2	49.9
C-6	43.1
C-3	39.8
C-4	27.8
C-7	26.1
C-5	21.5

Expected Differences for Epivinylnquinidine: Similar to the proton NMR, the ¹³C NMR chemical shifts of carbons in close proximity to the C3 stereocenter, namely C-2, C-3, C-4, and C-10, are expected to show noticeable differences in the spectrum of epivinylnquinidine. The chemical shift of C-9 would also be affected by the epimerization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The main absorption bands for quinidine are listed below.^{[5][6]}

IR Spectral Data of Quinidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3000	broad	O-H stretching (alcohol)
3075	medium	=C-H stretching (aromatic, vinyl)
2940	strong	C-H stretching (aliphatic)
1620	strong	C=C stretching (quinoline ring)
1590, 1508	strong	C=C stretching (quinoline ring)
1245	strong	C-O stretching (aryl ether)
1030	strong	C-O stretching (alcohol)

Expected Differences for Epivinylnquinidine: The IR spectrum of epivinylnquinidine is expected to be very similar to that of quinidine, as they share the same functional groups. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to subtle differences in the vibrational modes of the molecule arising from the different stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data of Quinidine^[7]

m/z	Relative Intensity (%)	Assignment
324	100	[M] ⁺ (Molecular Ion)
188	25	[M - C ₉ H ₁₄ NO] ⁺
174	20	[M - C ₉ H ₁₄ NO - CH ₂] ⁺
159	15	[Quinoline fragment]
136	85	[Quinuclidine fragment]

Expected Differences for Epivinylnquinidine: As epivinylnquinidine is a stereoisomer of quinidine, it will have the same molecular weight and thus the same molecular ion peak at m/z 324. The overall fragmentation pattern is expected to be very similar. Subtle differences in the relative intensities of the fragment ions might be observed, reflecting potential differences in the stability of the fragment ions formed from the different diastereomers.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a quinoline alkaloid like epivinylnquinidine.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified epivinylnquinidine sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte peaks. [\[8\]](#)
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and match the probe to the correct frequency for the nucleus being observed (^1H or ^{13}C).
- Shim the magnetic field to achieve high homogeneity and resolution.
- Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Acquire the Free Induction Decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the NMR spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid epivinylnquinidine sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
 - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing and Analysis:
 - The resulting spectrum will show absorbance or transmittance as a function of wavenumber.
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[\[9\]](#)

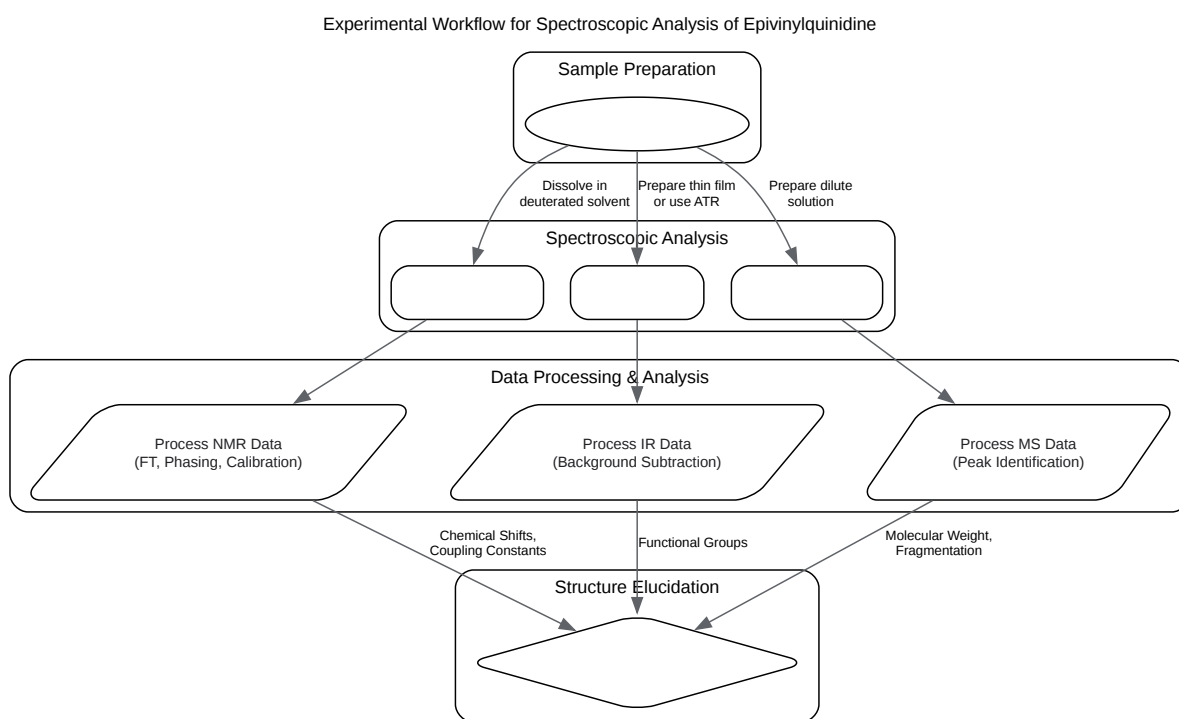
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the epivinyloquinidine sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
 - The choice of solvent depends on the ionization technique being used (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
- Instrument Setup and Data Acquisition:
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.
 - Select the ionization mode (positive or negative). For alkaloids, positive ion mode is typically used to generate protonated molecules $[\text{M}+\text{H}]^+$.
 - Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[\[10\]](#)
- Data Analysis:

- Analyze the resulting mass spectrum to determine the m/z of the molecular ion, which provides the molecular weight of the compound.
- Examine the fragmentation pattern in the MS/MS spectrum to deduce structural information and confirm the identity of the compound.[\[11\]](#)

Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a quinoline alkaloid like epivinylnquinidine.



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Caption: Workflow for the spectroscopic analysis of epivinylnquinidine.

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